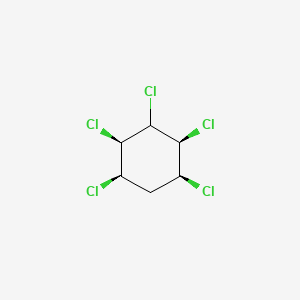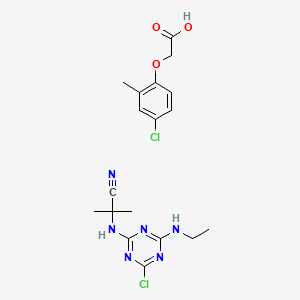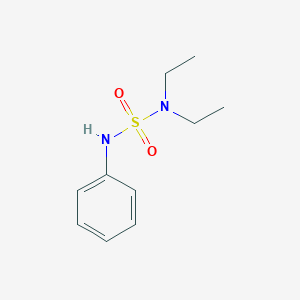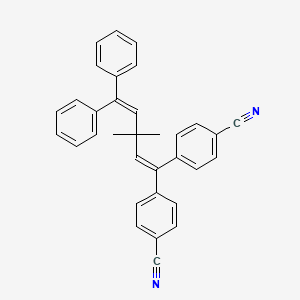
4,4'-(3,3-Dimethyl-5,5-diphenylpenta-1,4-diene-1,1-diyl)dibenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(3,3-Dimethyl-5,5-diphenylpenta-1,4-diene-1,1-diyl)dibenzonitrile is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of two benzonitrile groups attached to a central penta-diene structure, which is further substituted with dimethyl and diphenyl groups. The intricate arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(3,3-Dimethyl-5,5-diphenylpenta-1,4-diene-1,1-diyl)dibenzonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3,3-dimethyl-5,5-diphenylpenta-1,4-diene with benzonitrile under specific conditions. The reaction is often catalyzed by a Lewis acid, such as aluminum chloride, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(3,3-Dimethyl-5,5-diphenylpenta-1,4-diene-1,1-diyl)dibenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzonitrile groups can undergo nucleophilic substitution reactions, where nucleophiles replace the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
4,4’-(3,3-Dimethyl-5,5-diphenylpenta-1,4-diene-1,1-diyl)dibenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable probe in studying biological systems and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism by which 4,4’-(3,3-Dimethyl-5,5-diphenylpenta-1,4-diene-1,1-diyl)dibenzonitrile exerts its effects involves interactions with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Dimethyl-1-pentene
- 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one
- 1,4-Pentadien-3-one, 1,5-diphenyl-
Uniqueness
What sets 4,4’-(3,3-Dimethyl-5,5-diphenylpenta-1,4-diene-1,1-diyl)dibenzonitrile apart from similar compounds is its specific arrangement of functional groups, which imparts unique reactivity and stability. This uniqueness makes it particularly valuable in specialized applications where other compounds may not perform as effectively.
Propriétés
Numéro CAS |
54008-18-3 |
|---|---|
Formule moléculaire |
C33H26N2 |
Poids moléculaire |
450.6 g/mol |
Nom IUPAC |
4-[1-(4-cyanophenyl)-3,3-dimethyl-5,5-diphenylpenta-1,4-dienyl]benzonitrile |
InChI |
InChI=1S/C33H26N2/c1-33(2,21-31(27-9-5-3-6-10-27)28-11-7-4-8-12-28)22-32(29-17-13-25(23-34)14-18-29)30-19-15-26(24-35)16-20-30/h3-22H,1-2H3 |
Clé InChI |
RNXPCDNLHZIGKA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C=C(C1=CC=CC=C1)C2=CC=CC=C2)C=C(C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(Hex-5-en-1-yl)oxy]-2-nitro-1-benzofuran](/img/structure/B14627739.png)
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid](/img/structure/B14627746.png)
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid](/img/structure/B14627762.png)

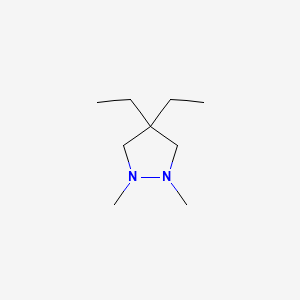
![N-[2-(2-Chlorophenoxy)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14627781.png)
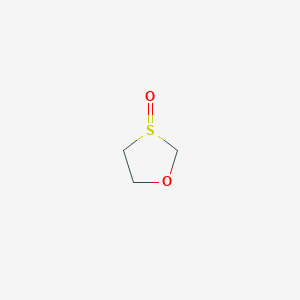
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenylethan-1-one)](/img/structure/B14627797.png)

